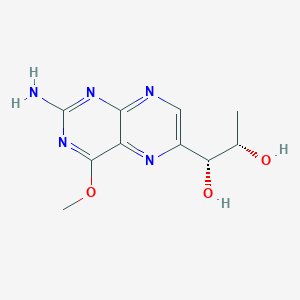![molecular formula C12H24O3 B12545641 2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol CAS No. 143716-98-7](/img/structure/B12545641.png)
2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol is an organic compound with a complex structure that includes an oct-1-en-1-yl group attached to an ethoxyethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol typically involves the reaction of oct-1-en-1-ol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with ethylene glycol to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Potassium hydroxide or sodium hydroxide
Solvent: Toluene or dichloromethane
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oct-1-en-1-al or octanoic acid, while reduction may produce octanol.
Scientific Research Applications
2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Employed in the preparation of bioactive molecules and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals, lubricants, and polymers.
Mechanism of Action
The mechanism by which 2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol exerts its effects involves its interaction with various molecular targets. The compound can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic molecules. It may also interact with cell membranes, altering their permeability and facilitating the transport of other compounds.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(Ethoxy)ethoxy]ethanol}: Similar structure but lacks the oct-1-en-1-yl group.
2-{2-[(Methoxy)ethoxy]ethanol}: Contains a methoxy group instead of the oct-1-en-1-yl group.
2-{2-[(Propoxy)ethoxy]ethanol}: Features a propoxy group in place of the oct-1-en-1-yl group.
Uniqueness
The presence of the oct-1-en-1-yl group in 2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol imparts unique hydrophobic properties, making it more effective as a surfactant and in applications requiring amphiphilic compounds. This structural feature distinguishes it from other similar compounds and enhances its utility in various scientific and industrial applications.
Properties
CAS No. |
143716-98-7 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-(2-oct-1-enoxyethoxy)ethanol |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-9-14-11-12-15-10-8-13/h7,9,13H,2-6,8,10-12H2,1H3 |
InChI Key |
NEADDUJRVDJLIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=COCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol](/img/structure/B12545563.png)

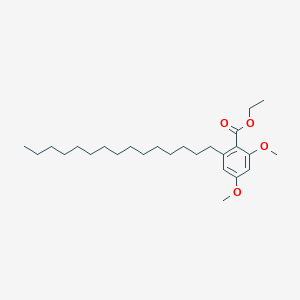

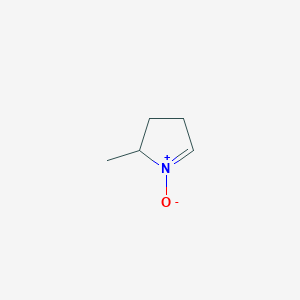

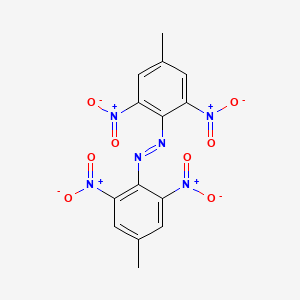
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole](/img/structure/B12545603.png)
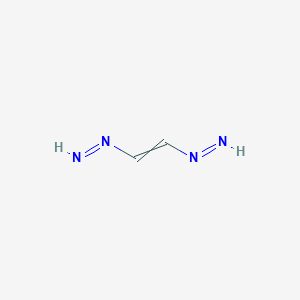
![2-(1-Chloro-3-{[tri(propan-2-yl)silyl]oxy}propylidene)cyclopentan-1-one](/img/structure/B12545615.png)
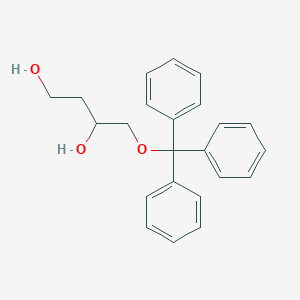
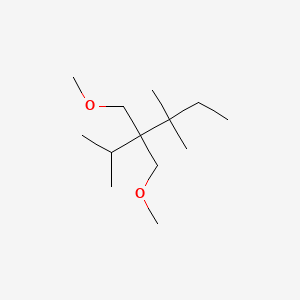
![2-(3-{2-[(4-Methoxyphenyl)tellanyl]ethoxy}propyl)-6-methylpyridine](/img/structure/B12545625.png)
